molecular formula C5H8ClNOS B6195075 (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride CAS No. 2679949-31-4

(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride

Cat. No.: B6195075
CAS No.: 2679949-31-4
M. Wt: 165.6
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Description

(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with an ethan-1-ol group at the 1-position and a hydrochloride salt form. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-halo ketones under basic conditions to form the thiazole ring. The ethan-1-ol group can be introduced through subsequent reduction reactions. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    1,2,4-Triazole derivatives: Widely used in pharmaceuticals for their antifungal and anticancer properties.

    Thiazolidine derivatives: Studied for their anti-inflammatory and antidiabetic activities.

Uniqueness

(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-ol group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

2679949-31-4

Molecular Formula

C5H8ClNOS

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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